molecular formula C17H21N3O2 B5515181 N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide

N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide

Cat. No.: B5515181
M. Wt: 299.37 g/mol
InChI Key: MIYINIJJGBZWHB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.16337692 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis Methods

Several studies have focused on the structural elucidation and synthesis of compounds with structures similar to N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide. These investigations utilize advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to determine the detailed structures of novel compounds, highlighting the importance of accurate structural characterization in the development of new chemical entities (Girreser, Rösner, & Vasilev, 2016). Additionally, research on synthesis methods emphasizes efficient routes for creating substituted pyrazoles, showcasing the role of innovative synthetic strategies in facilitating the production of complex molecules (Naveen et al., 2021).

Ligand Design and Metal Complexes

Research on metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands demonstrates the compound's application in the field of coordination chemistry. The synthesis of new ligands and their reaction with palladium(II) chloride forms complexes that are studied for their structural properties and potential catalytic activities (Guerrero et al., 2008). This area of research is critical for advancing our understanding of metal-ligand interactions and their implications for catalysis and materials science.

Photophysical Properties

The study of fluorescent properties of pyrazoline derivatives showcases the potential of compounds related to this compound in the development of new fluorescent materials. These investigations focus on the synthesis and characterization of triaryl-2-pyrazolines, exploring their fluorescent behavior under ultraviolet radiation (Hasan, Abbas, & Akhtar, 2011). This research highlights the compound's potential applications in optoelectronics and as fluorescent markers.

Antimicrobial and Anticancer Activities

A significant area of research involves evaluating the antimicrobial and anticancer activities of pyrazole derivatives. Studies have synthesized novel compounds and assessed their biological activities, identifying several with promising antimicrobial and anticancer properties. This line of investigation is pivotal for the discovery of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Such research contributes to the ongoing search for effective treatments for infectious diseases and cancer.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-5-6-12(2)15(9-11)18-16(21)7-8-17(22)20-14(4)10-13(3)19-20/h5-6,9-10H,7-8H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYINIJJGBZWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.